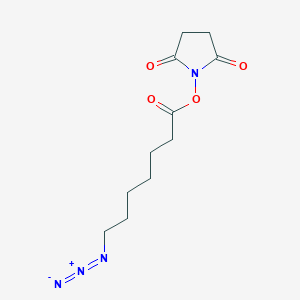![molecular formula C28H32N2O3 B12084949 2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a diphenyl(p-tolyl)methylamino group, and a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexanoic Acid Backbone: This can be achieved through the reaction of a suitable alkyl halide with a cyanide ion, followed by hydrolysis to yield the hexanoic acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through the reaction of the hexanoic acid with acetic anhydride in the presence of a base.
Formation of the Diphenyl(p-tolyl)methylamino Group: This step involves the reaction of an appropriate amine with diphenyl(p-tolyl)methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the diphenyl(p-tolyl)methylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-acetamido-6-(diphenylmethylamino)hexanoic acid
- (S)-2-acetamido-6-(phenyl(p-tolyl)methylamino)hexanoic acid
- (S)-2-acetamido-6-(diphenyl(p-methylphenyl)methylamino)hexanoic acid
Uniqueness
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is unique due to the presence of the diphenyl(p-tolyl)methylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H32N2O3 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H32N2O3/c1-21-16-18-25(19-17-21)28(23-11-5-3-6-12-23,24-13-7-4-8-14-24)29-20-10-9-15-26(27(32)33)30-22(2)31/h3-8,11-14,16-19,26,29H,9-10,15,20H2,1-2H3,(H,30,31)(H,32,33) |
Clé InChI |
COIRIEZZTSQCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




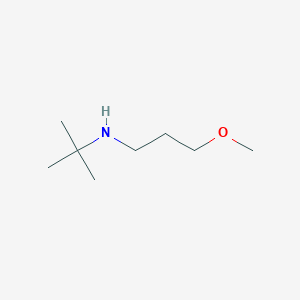
![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
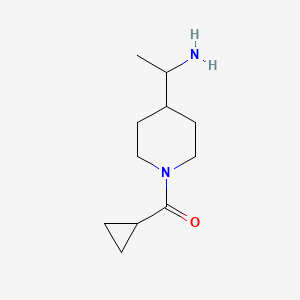

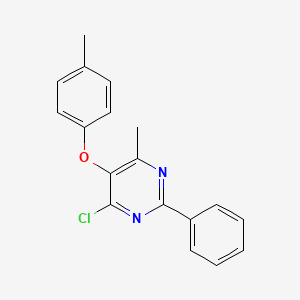

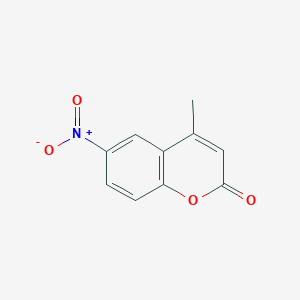

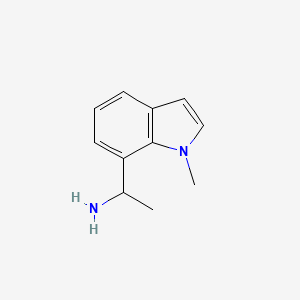
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
